molecular formula C12H17NO2S B2620387 8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid CAS No. 2092723-01-6

8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid

Cat. No. B2620387
CAS RN: 2092723-01-6
M. Wt: 239.33
InChI Key: NQYXYDDYMZSJTL-UHFFFAOYSA-N
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Description

“8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid” is a chemical compound with the molecular formula C12H17NO2S. It has an average mass of 239.334 Da and a monoisotopic mass of 239.097992 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H17NO2S. It includes a thieno[2,3-b]azepine ring, which is a seven-membered ring with four carbon atoms, two nitrogen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it probably has a relatively high melting point due to the presence of the thieno[2,3-b]azepine ring .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, it should be handled with care, and appropriate safety measures should be taken when handling and storing it .

Future Directions

The future directions for research on this compound are not clear from the available information. It could potentially be of interest in various fields, including medicinal chemistry, materials science, and chemical biology .

properties

IUPAC Name

8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-6-13-7-4-3-5-9-8-10(12(14)15)16-11(9)13/h8H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXYDDYMZSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid

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